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Compound of Interest

Compound Name: Todralazine hydrochloride

Cat. No.: B1682393 Get Quote

Synonyms: Ecarazine Hydrochloride, Binazine, Apirachol

Executive Summary
Todralazine hydrochloride, also known as Ecarazine hydrochloride, is a phthalazine

derivative with multifaceted pharmacological activities. Primarily recognized as an

antihypertensive agent, its mechanism of action extends to β2-adrenergic receptor (β2AR)

blockade, antioxidant effects, and free radical scavenging capabilities.[1][2] Preclinical studies

have demonstrated its efficacy in reducing blood pressure and have also unveiled novel

potential applications, including radioprotective effects and the expansion of hematopoietic

stem cells. This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, available experimental data, and relevant experimental protocols for

Todralazine hydrochloride, intended for researchers, scientists, and drug development

professionals. While extensive human clinical trial data for Todralazine hydrochloride is

limited, this document consolidates the existing preclinical and in vitro findings to facilitate

further investigation and development.

Chemical and Physical Properties
Todralazine hydrochloride is the hydrochloride salt of Todralazine. It is a white to off-white

crystalline solid.
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Property Value Reference(s)

Chemical Name

Ethyl N-(phthalazin-1-

ylamino)carbamate

hydrochloride

[3]

Synonyms
Ecarazine hydrochloride,

Todralazine HCl, Binazine
[3][4]

Molecular Formula C₁₁H₁₃ClN₄O₂ [4]

Molecular Weight 268.70 g/mol [4]

CAS Number 3778-76-5 [4]

Physical Description
White to off-white crystalline

solid

Solubility

Soluble in DMSO (>10 mg/mL)

and DMF (~5 mg/mL). Slightly

soluble in Ethanol and PBS

(pH 7.2).

[2]

InChI Key
OMCOKCNIYWULQH-

UHFFFAOYSA-N
[3]

SMILES
CCOC(=O)NNC1=NN=CC2=C

C=CC=C21.Cl
[3]

Mechanism of Action
Todralazine hydrochloride exhibits a multi-faceted mechanism of action, contributing to its

therapeutic potential.

Antihypertensive Effect: The primary pharmacological effect of Todralazine is vasodilation,

leading to a reduction in blood pressure. While the precise mechanism of vasodilation for

Todralazine is not fully elucidated, it is a member of the hydrazinophthalazine class of drugs.

The related compound, hydralazine, is known to be a direct-acting smooth muscle relaxant,

primarily affecting arterioles.[2][5] The vasodilatory actions of hydralazine are thought to

involve inhibition of inositol trisphosphate (IP3)-induced calcium release from the
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sarcoplasmic reticulum in arterial smooth muscle cells and potentially the opening of

potassium channels.[2][5]

β2-Adrenergic Receptor Blockade: Todralazine hydrochloride has been identified as a β2-

adrenergic receptor (β2AR) blocker.[1][2] This activity contributes to its cardiovascular

effects. β2ARs are G-protein coupled receptors that, upon activation by catecholamines like

epinephrine, mediate physiological responses including smooth muscle relaxation

(bronchodilation and vasodilation), and increased heart rate and contractility. By blocking

these receptors, Todralazine can modulate these effects.

Antioxidant and Free Radical Scavenging: Todralazine possesses antioxidant and free

radical scavenging properties.[1][2] This has been demonstrated by its ability to scavenge

hydroxyl radicals.[6] This antioxidant activity is likely a key contributor to its observed

radioprotective effects.

Hematopoietic Stem Cell Expansion: In a zebrafish model, Todralazine was shown to

promote the expansion of hematopoietic stem cells (HSCs).[6] This effect, coupled with its

antioxidant properties, is believed to underlie its ability to protect against the lethal effects of

ionizing radiation in this model organism.[6]

Below is a diagram illustrating the signaling pathway of the β2-adrenergic receptor and the

proposed antagonistic action of Todralazine hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://cvpharmacology.com/vasodilator/direct
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572994/
https://www.benchchem.com/product/b1682393?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755513/
https://cvpharmacology.com/vasodilator/direct
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755513/
https://cvpharmacology.com/vasodilator/direct
https://www.droracle.ai/articles/106121/what-is-the-mechanism-of-action-of-hydralazine-direct
https://www.droracle.ai/articles/106121/what-is-the-mechanism-of-action-of-hydralazine-direct
https://www.droracle.ai/articles/106121/what-is-the-mechanism-of-action-of-hydralazine-direct
https://www.benchchem.com/product/b1682393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

Epinephrine
(Agonist)

β2-Adrenergic Receptor

Binds to

Gs Protein

Activates

Adenylyl Cyclase

Activates

cAMP

Converts ATP to

ATP

Protein Kinase A
(PKA)

Activates

Physiological Response
(e.g., Smooth Muscle Relaxation)

Phosphorylates targets leading to

Todralazine HCl
(Antagonist)

Blocks

Click to download full resolution via product page

β2-Adrenergic Receptor Signaling Pathway and Antagonism by Todralazine HCl.
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Experimental Data
Preclinical Pharmacology & Toxicology
Quantitative preclinical data for Todralazine hydrochloride is limited. The following table

summarizes available data from studies in rats.

Parameter Species Value Reference(s)

LD₅₀ (Intravenous)
Wistar-Kyoto (WKY)

Rat
255 mg/kg [7]

ED₂₀

(Antihypertensive

Activity)

Wistar-Kyoto (WKY)

Rat
1.1 mg/kg [7]

ED₂₀

(Antihypertensive

Activity)

Spontaneously

Hypertensive Rat

(SHR)

1.0 mg/kg [7]

LD₅₀: Median lethal dose. ED₂₀: Dose effective in producing a 20% reduction in blood pressure.

In Vitro and In Vivo Experimental Findings
A key study in zebrafish has provided insights into the hematopoietic and radioprotective

effects of Todralazine.
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Assay Model System Concentration Result Reference(s)

Erythropoiesis

Wild-type

zebrafish

embryos

5 µM

2.33-fold

increase in

erythropoiesis

[6]

Erythropoiesis
Anemic zebrafish

embryos
5 µM

1.44-fold

increase in

erythropoiesis

[6]

HSC Marker

Expression

(runx1)

Zebrafish

embryos
5 µM 3.3-fold increase [6]

HSC Marker

Expression

(cMyb)

Zebrafish

embryos
5 µM

1.41-fold

increase
[6]

Survival post-

radiation (20 Gy)

Zebrafish

embryos
5 µM

~80% survival

advantage over 6

days

[6]

Experimental Protocols
Detailed experimental protocols for the synthesis and specific bioactivity assays of Todralazine
hydrochloride are not readily available in peer-reviewed literature. The following sections

provide representative methodologies for key experiments relevant to the characterization of

this compound.

General Protocol for β2-Adrenergic Receptor Binding
Assay
This protocol describes a competitive radioligand binding assay, a standard method for

determining the affinity of a compound for a specific receptor.
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Workflow for a β2-Adrenergic Receptor Binding Assay.

Methodology:

Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor are

prepared from a suitable cell line (e.g., Sf9 or HEK293 cells).
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Binding Reaction: In a multi-well plate, a constant amount of membrane preparation is

incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol)

and a range of concentrations of Todralazine hydrochloride. Non-specific binding is

determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist

(e.g., propranolol).

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a

sufficient time to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate

the membrane-bound radioligand from the free radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The specific binding is calculated by subtracting non-specific binding from

total binding. The data is then analyzed using non-linear regression to determine the IC₅₀

(the concentration of Todralazine hydrochloride that inhibits 50% of the specific radioligand

binding). The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff

equation.[8]

General Protocol for DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant capacity of a compound.

Methodology:

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable

solvent (e.g., methanol) is prepared.

Reaction Mixture: In a multi-well plate, a fixed volume of the DPPH solution is mixed with

varying concentrations of Todralazine hydrochloride. A control containing the solvent

instead of the test compound is also prepared.

Incubation: The reaction mixtures are incubated in the dark at room temperature for a

specified period (e.g., 30 minutes).
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Measurement: The absorbance of the solutions is measured at a specific wavelength

(typically around 517 nm) using a spectrophotometer.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each

concentration of Todralazine hydrochloride. The IC₅₀ value, representing the concentration

of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of

scavenging activity against concentration.[9][10]

Zebrafish Hematopoietic Stem Cell Expansion Assay
This protocol is based on the findings of Dimri et al. (2015) and provides a framework for

assessing the effect of compounds on HSCs in a zebrafish model.[6]

Methodology:

Zebrafish Maintenance and Embryo Collection: Zebrafish are maintained under standard

conditions. Embryos are collected after natural spawning and raised in E3 medium.

Compound Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization),

zebrafish embryos are treated with various concentrations of Todralazine hydrochloride.

In Situ Hybridization or Transgenic Lines: To visualize and quantify HSCs, whole-mount in

situ hybridization for HSC marker genes (e.g., runx1, cMyb) can be performed at a later

developmental stage (e.g., 36 hours post-fertilization). Alternatively, transgenic zebrafish

lines with fluorescently labeled HSCs (e.g., Tg(cmyb:gfp)) can be used for direct visualization

and quantification by fluorescence microscopy.

Erythropoiesis Assay: The effect on red blood cell production can be assessed by o-

dianisidine staining of hemoglobin in the embryos at a later stage (e.g., 48 hours post-

fertilization).

Data Analysis: The number of stained cells or the intensity of the fluorescent signal in the

relevant anatomical region (e.g., the aorta-gonad-mesonephros region) is quantified and

compared between treated and control groups.

Clinical Data
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Based on available literature, there is a notable absence of published human clinical trial data

specifically for Todralazine (Ecarazine) hydrochloride. The majority of clinical research on

hydrazinophthalazine antihypertensives has focused on the related compound, hydralazine.

While both are in the same chemical class, they are distinct molecules, and clinical data for

hydralazine should not be directly extrapolated to Todralazine.

Discussion and Future Directions
Todralazine hydrochloride is a compound with established antihypertensive properties and

intriguing potential in other therapeutic areas, particularly as a radioprotective agent. Its

multifaceted mechanism of action, encompassing β2AR blockade and antioxidant activity,

makes it an interesting candidate for further research.

The primary limitation in the current understanding of Todralazine hydrochloride is the

scarcity of publicly available quantitative data, particularly regarding its receptor binding

affinities, detailed pharmacokinetic profile in humans, and clinical efficacy and safety. Future

research should focus on:

Quantitative Pharmacodynamics: Determining the IC₅₀ or Ki values for β2AR and other

potential targets to better understand its potency and selectivity.

Detailed Antioxidant Profiling: Utilizing a panel of antioxidant assays (e.g., ORAC, FRAP) to

comprehensively characterize its antioxidant capacity.

Pharmacokinetic Studies: Conducting preclinical and, if warranted, clinical pharmacokinetic

studies to understand its absorption, distribution, metabolism, and excretion.

Clinical Investigation: Designing and conducting well-controlled clinical trials to evaluate its

efficacy and safety as an antihypertensive agent and to explore its potential in other

indications such as radioprotection.

Conclusion
Todralazine hydrochloride is a pharmacologically active molecule with a clear potential for

therapeutic applications. This guide has synthesized the available technical information to

provide a foundation for researchers and drug developers. While significant gaps in the data
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exist, the compound's unique combination of antihypertensive, β2-adrenergic blocking, and

antioxidant properties warrants further in-depth investigation to fully realize its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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